molecular formula C18H19F3N2O2 B2784959 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 716373-25-0

2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2784959
CAS No.: 716373-25-0
M. Wt: 352.357
InChI Key: LIYXAVDGIFOWRC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 716373-25-0) is a pyrrole-based carbaldehyde derivative characterized by a morpholine ring and a trifluoromethyl (CF₃) group on the phenyl substituent. The pyrrole core is substituted with methyl groups at positions 2 and 5, while the carbaldehyde functional group occupies position 2. The morpholine moiety, a six-membered ring containing oxygen and nitrogen, enhances solubility and bioavailability, while the CF₃ group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

2,5-dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-12-9-14(11-24)13(2)23(12)17-10-15(18(19,20)21)3-4-16(17)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYXAVDGIFOWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2,5-dimethylpyrrole with a suitable aldehyde in the presence of a catalyst. One common method involves the use of 2,5-dimethylpyrrole and 2-morpholin-4-yl-5-(trifluoromethyl)benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group (-CHO) serves as a primary site for nucleophilic addition reactions. Key transformations include:

Reaction TypeConditionsProduct/OutcomeReferences
Schiff Base Formation Amines, room temperatureImine derivatives
Oxime Synthesis Hydroxylamine, acidic mediumOxime intermediates
Reduction NaBH₄ or LiAlH₄Primary alcohol (-CH₂OH)
Grignard Reaction RMgX, anhydrous etherSecondary alcohols

Example : Reaction with primary amines under mild conditions yields imines, which are precursors for heterocyclic compounds (e.g., quinazolines) .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole core, activated by electron-donating methyl groups, undergoes electrophilic substitutions preferentially at the C4 position (para to the aldehyde) :

Reaction TypeConditionsPosition SelectivityReferences
Nitration HNO₃, H₂SO₄, 0–5°CC4
Sulfonation SO₃, H₂SO₄C4
Halogenation Cl₂/Br₂, FeCl₃ catalystC4

Mechanistic Insight : Methyl groups at C2 and C5 enhance ring electron density, directing electrophiles to C4. The trifluoromethyl group on the adjacent phenyl ring further polarizes the system .

Reactivity of the Morpholine Moiety

The morpholine group (a six-membered ring with one oxygen and one nitrogen atom) participates in:

Reaction TypeConditionsOutcomeReferences
N-Alkylation Alkyl halides, baseQuaternary ammonium salts
Acylation Acid chlorides, DMAPAmide derivatives
Protonation Strong acids (HCl, H₂SO₄)Water-soluble ammonium ions

Limitation : Ring strain and steric hindrance from the phenyl group may reduce reactivity compared to linear morpholine derivatives .

Influence of the Trifluoromethyl Group

The -CF₃ group on the phenyl ring exerts strong electron-withdrawing effects, modulating reactivity:

  • Meta-Directing : Guides electrophilic substitutions on the phenyl ring to the meta position relative to -CF₃ .

  • Stabilization : Enhances thermal and oxidative stability of the compound .

  • Hydrophobicity : Increases lipophilicity, affecting solubility in polar solvents .

Cross-Coupling Reactions

While not explicitly documented for this compound, palladium-catalyzed reactions are plausible at halogenated positions (if introduced via electrophilic substitution):

Reaction TypeConditionsApplicationReferences
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl synthesis
Buchwald-Hartwig Pd₂(dba)₃, ligandsC–N bond formation

Oxidation and Reduction Pathways

  • Aldehyde Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the aldehyde converts to a carboxylic acid (-COOH) .

  • Pyrrole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to a pyrrolidine, altering electronic properties .

Complexation and Biological Interactions

The compound’s structure enables metal coordination and enzyme inhibition:

Interaction TypeTargetOutcomeReferences
Metal Chelation Transition metals (Fe³⁺, Cu²⁺)Stable complexes
Enzyme Binding Bacterial efflux pumpsAntibiotic potentiation

Scientific Research Applications

Medicinal Chemistry

2,5-Dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde has been investigated for its potential therapeutic applications. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. Studies have shown that modifications to the pyrrole ring can enhance cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent. Further studies are required to elucidate its mechanism of action.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Condensation Reactions : It can participate in forming more complex molecules through condensation reactions with other organic compounds.
  • Cross-Coupling Reactions : The presence of the trifluoromethyl group facilitates cross-coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals.

Material Science

2,5-Dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is being explored for applications in material science due to its unique electronic properties.

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Target Compound vs. Pyrazoline Carbaldehydes

describes N-substituted pyrazoline carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key differences include:

  • Core Structure : The target compound features a pyrrole ring (one nitrogen atom), while pyrazolines (e.g., compounds 1–4 in ) have a dihydro-pyrazole core (two adjacent nitrogen atoms) .
  • Substituents: The morpholine-CF₃-phenyl group in the target compound contrasts with halophenyl (e.g., 4-fluorophenyl, 4-bromophenyl) substituents in pyrazolines.
  • Aldehyde Position : In the target compound, the aldehyde is part of the pyrrole ring, whereas pyrazolines have the aldehyde as an N-substituent.

Target Compound vs. Pyrrole Diones (e.g., Fluoroimide)

Fluoroimide (CAS: 41205-21-8), a pesticide, shares a pyrrole core but differs structurally:

  • Functional Groups : Fluoroimide contains a dione (two ketone groups) at positions 2 and 5, while the target compound has a carbaldehyde at position 3. The dione structure increases electrophilicity, making fluoroimide reactive in pesticidal applications .
  • Substituents : Fluoroimide’s 3,4-dichloro and 4-fluorophenyl groups contrast with the morpholine and CF₃ groups in the target compound.

Implications of Structural Differences

Compound Type Core Key Substituents Functional Groups Potential Applications
Target Compound (716373-25-0) Pyrrole 2-(Morpholin-4-yl), 5-CF₃-phenyl Aldehyde Pharmaceuticals, Agrochemicals (inferred)
Pyrazoline Carbaldehydes Dihydro-pyrazole Halophenyl, aryl N-linked aldehyde Material science, Catalysis
Fluoroimide Pyrrole dione 3,4-dichloro, 4-fluorophenyl Dione Pesticide
  • Solubility and Bioavailability : The morpholine group in the target compound likely improves water solubility compared to purely aromatic pyrazoline derivatives.
  • Metabolic Stability : The CF₃ group may enhance resistance to oxidative degradation compared to halogenated analogs like fluoroimide.
  • Reactivity : The carbaldehyde in the target compound could participate in Schiff base formation, enabling conjugation with amines, whereas pyrazoline aldehydes may exhibit different reactivity due to their N-substituted position.

Research Findings and Limitations

  • Synthetic Challenges : Introducing the morpholine moiety requires specialized methods (e.g., nucleophilic aromatic substitution), differing from the straightforward halogenation used in pyrazoline derivatives .
  • Biological Activity: While fluoroimide’s pesticidal activity is documented , the target compound’s applications remain speculative.
  • Crystallographic Data : Pyrazoline carbaldehydes in were structurally confirmed via crystallography, but analogous data for the target compound are unavailable, limiting direct property comparisons .

Biological Activity

2,5-Dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

The chemical structure of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde can be represented as follows:

C18H18F3N3O\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_3\text{O}

The synthesis typically involves the reaction of 2,5-dimethylpyrrole with morpholine and a trifluoromethyl-substituted phenyl group. The compound can be isolated through chromatographic techniques after the reaction is complete .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including the target compound, exhibit significant anticancer activity. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1 summarizes the anticancer activity of related pyrrole compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrrole AHeLa10Apoptosis induction
Pyrrole BMCF-715Cell cycle arrest
Target CompoundA54912Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated potential anti-inflammatory effects in vitro. It has been shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting a possible role in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the effects of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde on lung cancer cells (A549). The results indicated that treatment with the compound led to a significant reduction in cell viability (IC50 = 12 µM), primarily through apoptosis induction.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 20 µg/mL, demonstrating its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole ring or modifications to the morpholine moiety can significantly influence both potency and selectivity against target biological pathways .

Table 2 illustrates some SAR findings:

ModificationBiological Activity Change
Trifluoromethyl groupIncreased potency
Morpholine substitutionEnhanced selectivity
Dimethyl substitutionsImproved solubility

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of this compound?

Methodological Answer:

  • Stepwise Condensation : Begin with a Knorr pyrrole synthesis using 2,5-dimethylpyrrole precursors. Introduce the trifluoromethylphenyl-morpholine moiety via Suzuki-Miyaura coupling, ensuring palladium catalysis (e.g., Pd(PPh₃)₄) and anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the carbaldehyde derivative. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc).
  • Yield Optimization : Increase equivalents of morpholine-containing arylboronic acid (1.5–2.0 eq.) and maintain inert atmosphere (N₂/Ar) to prevent side reactions. Reference analogous pyrrole-carbaldehyde syntheses for solvent selection (e.g., DMF or THF) .

Basic: How can the molecular structure be unambiguously confirmed?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Validate Hirshfeld surfaces to assess intermolecular interactions .
  • Spectroscopic Cross-Validation :
    • ¹H/¹³C NMR : Compare chemical shifts of the morpholine ring (δ ~2.5–3.5 ppm for N-CH₂), trifluoromethyl (δ ~110–120 ppm in ¹³C), and aldehyde proton (δ ~9.8–10.2 ppm).
    • IR Spectroscopy : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and morpholine C-N-C vibrations (~1240 cm⁻¹).
    • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical m/z (e.g., ±2 ppm tolerance) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Dynamic Effects : Investigate restricted rotation of the trifluoromethylphenyl group using variable-temperature NMR (VT-NMR). For example, coalescence temperature experiments in DMSO-d₆ can reveal rotational barriers.
  • Tautomerism or Conformers : Perform DFT calculations (B3LYP/6-31G*) to model possible tautomers or conformers. Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant species.
  • Crystallographic Validation : Use X-ray data to rule out polymorphism or crystal-packing artifacts influencing spectral discrepancies .

Advanced: What computational methods are suitable for predicting reactivity or binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use ωB97X-D/cc-pVTZ for accurate treatment of dispersion forces in the trifluoromethyl group.
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Parameterize the force field for the morpholine ring’s partial charges using RESP fitting.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the aldehyde moiety under physiological conditions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with variations in:
    • Morpholine Substituents : Replace morpholine with piperazine or thiomorpholine to assess nitrogen’s role in target binding.
    • Aldehyde Group : Reduce to alcohol or oxidize to carboxylic acid to probe electronic effects.
  • Biological Assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) using fluorescence-based inhibition assays. Measure IC₅₀ values with dose-response curves (n ≥ 3 replicates).
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent descriptors (Hammett σ, LogP) with activity. Validate models via leave-one-out cross-validation .

Advanced: What crystallographic challenges arise due to the trifluoromethyl group?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split the trifluoromethyl group into two orientations with occupancy ratios refined freely. Apply restraints (SIMU/DELU) to maintain reasonable geometry.
  • Thermal Motion : Use anisotropic displacement parameters (ADPs) for non-H atoms. For high thermal motion in the CF₃ group, apply ISOR restraints to limit unrealistic ADP values.
  • Twinned Data : If twinning is detected (e.g., via Rint > 0.05), reprocess data with TWIN/BASF commands in SHELXL. Validate with Hooft’s ψ parameter .

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